(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone
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Overview
Description
(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone: is a complex organic compound with a unique structure that includes a benzothiazine core, a fluorine atom, a phenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone typically involves multiple steps, starting with the construction of the benzothiazine core. One common approach is to start with a suitable benzothiazine derivative and introduce the fluorine atom through a halogenation reaction
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: : It may have therapeutic properties and could be explored for use in drug discovery and development.
Industry: : Its properties can be utilized in material synthesis and catalysis.
Mechanism of Action
The mechanism by which (6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the dioxido group. Similar compounds include:
Benzothiazine derivatives: : These compounds share the benzothiazine core but may differ in the substituents attached to the core.
Fluorinated phenyl compounds: : These compounds contain fluorine atoms but may have different core structures or additional functional groups.
Properties
IUPAC Name |
(6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4S/c1-28-18-10-7-15(8-11-18)22(25)21-14-24(17-5-3-2-4-6-17)19-13-16(23)9-12-20(19)29(21,26)27/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMUKIMAVRVZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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